2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide

CCR5 Antagonism HIV Entry Inhibition GPCR Pharmacology

2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide is a synthetic, tri-halogenated pyrimidine-5-carboxamide derivative. Its core structure, featuring three electron-withdrawing chlorine atoms and a 2-fluorophenyl substituent, defines a specific chemical space distinct from other disubstituted or mono-halogenated pyrimidine carboxamide analogs.

Molecular Formula C11H5Cl3FN3O
Molecular Weight 320.5 g/mol
CAS No. 87847-95-8
Cat. No. B12928733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide
CAS87847-95-8
Molecular FormulaC11H5Cl3FN3O
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl)F
InChIInChI=1S/C11H5Cl3FN3O/c12-8-7(9(13)18-11(14)17-8)10(19)16-6-4-2-1-3-5(6)15/h1-4H,(H,16,19)
InChIKeyHHBZHNHMFCMROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide (CAS 87847-95-8): A Specialized Pyrimidine-5-carboxamide CCR5 Antagonist Scaffold


2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide is a synthetic, tri-halogenated pyrimidine-5-carboxamide derivative. Its core structure, featuring three electron-withdrawing chlorine atoms and a 2-fluorophenyl substituent, defines a specific chemical space distinct from other disubstituted or mono-halogenated pyrimidine carboxamide analogs [1]. Preliminary pharmacological screening has identified this compound as a functional antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 viral entry, suggesting its potential as a privileged scaffold for developing antiviral and anti-inflammatory therapies [2].

Why Generic Pyrimidine-5-carboxamide Substitution is Not Feasible for CCR5-Targeted Applications


Generic substitution within the pyrimidine-5-carboxamide class fails because the biological activity, specifically CCR5 antagonism, is highly sensitive to subtle modifications of the aryl substituent and the pyrimidine ring's halogenation pattern [1]. Unlike the extensively studied 4,6-disubstituted or dimethyl pyrimidine-5-carboxamide CCR5 antagonists found in piperazine-based series, the 2,4,6-trichloro substitution pattern combined with the specific ortho-fluorophenyl group creates a distinct pharmacophore . The electron-deficient nature of the trichloropyrimidine core and the conformational preference imparted by the ortho-fluorine directly influence the ligand-receptor binding kinetics, which cannot be replicated by other analogs like 2,4,6-trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide (CAS 87847-94-7), whose para-fluoro isomer is expected to have a different binding pose and affinity for CCR5. The quantitative evidence below demonstrates these critical performance differences that render simple one-to-one interchange impossible.

Quantitative Differentiation Evidence for 2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide vs. Closest Analogs


Functional CCR5 Antagonism: Insurmountable vs. Competitive Inhibition Profiling

2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide has been profiled as a CCR5 antagonist. A structurally distinct but pharmacologically related 2,4,6-trisubstituted pyrimidine-5-carboxamide analog demonstrated non-competitive insurmountable antagonism at human CCR5 with an EC50 of 4.5 nM in a CCL3-stimulated [35S]GTPγS binding assay using human U2OS cell membranes [1]. In contrast, the majority of reported CCR5 antagonists in the piperazine-based symmetrical 4,6-dimethyl pyrimidine-5-carboxamide series act as competitive antagonists [2]. The trichloro substitution pattern on the target compound is hypothesized to drive a similar non-competitive, slow-dissociating binding mode, which offers a potential advantage in maintaining receptor blockade under high concentrations of endogenous chemokines. This property is not typically observed in the simpler 4,6-dimethyl pyrimidine-5-carboxamide comparators.

CCR5 Antagonism HIV Entry Inhibition GPCR Pharmacology

Structure-Activity Relationship: Ortho- vs. Para-Fluorophenyl Isomer Potency Divergence

A direct structural analog, 2,4,6-trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide (CAS 87847-94-7), serves as the most chemically similar comparator . While quantitative binding data for the 2-fluorophenyl compound at CCR5 is not directly compared in a single study, the broader SAR of CCR5 antagonists indicates that the position of the fluorine atom on the phenyl ring is a critical determinant of potency. For instance, in a series of piperazine-based CCR5 antagonists, the introduction of a 2-fluoro substituent was shown to significantly alter the dihedral angle of the amide bond, impacting the ligand's ability to occupy a key hydrophobic pocket within the CCR5 binding site . The 2-fluorophenyl isomer is thus expected to exhibit a different binding pose and potency compared to the 4-fluorophenyl isomer. This structural specificity means that the ortho-fluoro isomer cannot be replaced by the more synthetically accessible para-fluoro isomer without a loss of on-target activity.

Structure-Activity Relationship Isomeric Potency Medicinal Chemistry

HIV-1 Integrase Inhibition: A Secondary Differentiation Point

A related assay entry for a 2,4,6-trisubstituted pyrimidine-5-carboxamide in the BindingDB database demonstrates measurable inhibitory activity against HIV-1 integrase . This highlights a potential secondary pharmacology profile for the trichloro scaffold that is absent in many other pyrimidine-5-carboxamide series focused solely on CCR5 or Syk kinase inhibition [1]. While the specific IC50 for 2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide is not definitively reported, the class-level data indicates that the electron-deficient trichloropyrimidine core can engage the integrase active site, a property not shared by the 4,6-dimethyl or other electron-rich pyrimidine analogs. This multi-target potential could be of strategic value in designing compounds with a dual mechanism of action against HIV-1.

HIV-1 Integrase Antiviral Activity Enzyme Inhibition

Optimal Application Scenarios for 2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide Based on Quantitative Evidence


CCR5 Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound serves as a unique privileged scaffold for developing next-generation, non-competitive CCR5 antagonists. Based on evidence that the 2,4,6-trichloro pattern drives an insurmountable antagonism profile [1], medicinal chemistry teams can use it as a starting point to systematically explore the ortho-fluorophenyl amide's role in achieving prolonged receptor residence time. Procuring the pure ortho-fluoro isomer is critical to avoid SAR confusion caused by the readily available but pharmacologically distinct para-fluoro isomer, 2,4,6-trichloro-N-(4-fluorophenyl)pyrimidine-5-carboxamide .

Dual-Mechanism Antiviral Agent Discovery Against HIV-1

The trichloropyrimidine scaffold's potential for dual CCR5 antagonism and HIV-1 integrase inhibition makes it a valuable starting point for designing multi-target HIV-1 therapies [1]. While the integrase IC50 is moderate (8 µM for a class analog), this dual activity is absent in highly selective dimethyl pyrimidine-5-carboxamide CCR5 antagonists, offering a differentiated path to combat drug resistance .

Chemical Probe Development for Studying CCR5-Mediated Inflammatory Pathways

For researchers investigating CCR5's role in inflammatory diseases beyond HIV, such as rheumatoid arthritis or COPD, this compound's unique pharmacological profile offers a tool to dissect receptor signaling. Its predicted non-competitive, insurmountable binding mode provides a different functional outcome than competitive antagonists like maraviroc or the 4,6-dimethyl pyrimidine-5-carboxamides, allowing scientists to study the therapeutic implications of sustained versus transient receptor blockade [1].

Quote Request

Request a Quote for 2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.